2-Methyl-1-(piperidin-2-ylmethyl)piperidine
Overview
Description
2-Methyl-1-(piperidin-2-ylmethyl)piperidine is a heterocyclic organic compound featuring a piperidine ring substituted with a methyl group and a piperidin-2-ylmethyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Synthetic Routes and Reaction Conditions:
Cyclization of Amines: One common method involves the cyclization of primary amines with diols, catalyzed by iridium complexes, to form piperidine derivatives.
One-Pot Synthesis: Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation.
Organometallic Chemistry: The use of organometallic reagents, such as Grignard reagents, in the synthesis of piperidines is also well-documented.
Industrial Production Methods:
Continuous Flow Reactions: Industrial production often employs continuous flow reactions for the efficient and scalable synthesis of piperidine derivatives.
Types of Reactions:
Substitution: Substitution reactions, including nucleophilic substitution, are frequently employed in the functionalization of piperidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-(piperidin-2-ylmethyl)piperidine and its derivatives have diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(piperidin-2-ylmethyl)piperidine involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For instance, some piperidine derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access . The exact pathways and targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
1,4-Disubstituted Piperidines: These compounds share a similar piperidine core but differ in the substitution pattern, leading to variations in their biological activity.
Spiropiperidines: These compounds feature a spirocyclic structure, which can impart unique pharmacological properties.
Condensed Piperidines: These derivatives have fused ring systems, often enhancing their stability and activity.
Uniqueness: 2-Methyl-1-(piperidin-2-ylmethyl)piperidine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This makes it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
2-methyl-1-(piperidin-2-ylmethyl)piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-11-6-3-5-9-14(11)10-12-7-2-4-8-13-12/h11-13H,2-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWXMIBPXBQJRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2CCCCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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